N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-{[1-(propan-2-yl)-1H-indol-4-yl]oxy}acetamide
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Overview
Description
N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-[(1-isopropyl-1H-indol-4-yl)oxy]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazole ring and an indole moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-[(1-isopropyl-1H-indol-4-yl)oxy]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the condensation of 3,5-dimethyl-1H-pyrazole with an appropriate aldehyde or ketone under acidic or basic conditions.
Attachment of the indole moiety: The indole derivative, 1-isopropyl-1H-indole, is then coupled with the pyrazole intermediate using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the acetamide linkage: The final step involves the reaction of the coupled intermediate with chloroacetic acid or its derivatives under basic conditions to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-[(1-isopropyl-1H-indol-4-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetamides or pyrazole derivatives.
Scientific Research Applications
N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-[(1-isopropyl-1H-indol-4-yl)oxy]acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-[(1-isopropyl-1H-indol-4-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzyme activity, thereby affecting metabolic pathways.
Interacting with receptors: Modulating receptor activity, leading to changes in cellular signaling.
Affecting gene expression: Influencing the transcription of specific genes, resulting in altered protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- **N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide
- **N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-[(1-ethyl-1H-indol-4-yl)oxy]acetamide
Uniqueness
N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-[(1-isopropyl-1H-indol-4-yl)oxy]acetamide is unique due to its specific substitution pattern on the pyrazole and indole rings, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C19H24N4O2 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(1-propan-2-ylindol-4-yl)oxyacetamide |
InChI |
InChI=1S/C19H24N4O2/c1-12(2)23-9-8-15-17(23)6-5-7-18(15)25-11-19(24)20-10-16-13(3)21-22-14(16)4/h5-9,12H,10-11H2,1-4H3,(H,20,24)(H,21,22) |
InChI Key |
BUEXLETXSWJBGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)CNC(=O)COC2=CC=CC3=C2C=CN3C(C)C |
Origin of Product |
United States |
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